(E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is an organic compound that belongs to the class of amides It features a benzyl group substituted with a thiophene ring and an acrylamide moiety substituted with a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves a multi-step process:
Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate by reacting 2-(thiophen-3-yl)benzyl chloride with an appropriate base such as sodium hydride in a suitable solvent like dimethylformamide (DMF).
Acrylamide Formation: The next step involves the formation of the acrylamide moiety. This can be achieved by reacting 3,4,5-trimethoxybenzaldehyde with an appropriate amine under acidic conditions to form the corresponding imine, followed by reduction to the amine and subsequent acylation with acryloyl chloride.
Coupling Reaction: The final step involves coupling the benzyl intermediate with the acrylamide moiety under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, optimization of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
(E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and trimethoxyphenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(thiophen-3-yl)benzyl)-3-phenylacrylamide: Lacks the trimethoxy substitution on the phenyl ring.
(E)-N-(2-(thiophen-3-yl)benzyl)-3-(4-methoxyphenyl)acrylamide: Contains a single methoxy group instead of three.
Uniqueness
(E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is unique due to the presence of the trimethoxyphenyl group, which can enhance its electronic properties and potentially improve its biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-N-[(2-thiophen-3-ylphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S/c1-26-20-12-16(13-21(27-2)23(20)28-3)8-9-22(25)24-14-17-6-4-5-7-19(17)18-10-11-29-15-18/h4-13,15H,14H2,1-3H3,(H,24,25)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYUSVLNXRJCGL-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.